molecular formula C6H12ClN3O B2379437 N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine CAS No. 676539-91-6

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Cat. No.: B2379437
CAS No.: 676539-91-6
M. Wt: 177.63
InChI Key: DPEBBUBCULPJJR-UHFFFAOYSA-N
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Description

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is a heterocyclic amine featuring a 1,2,5-oxadiazole (furazan) core substituted with a methyl group at position 4 and a methylene-linked ethylamine group at position 3. The molecular formula is C₆H₁₁N₃O, distinguishing it from simpler analogs by its ethylamine side chain.

Properties

IUPAC Name

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-7-4-6-5(2)8-10-9-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZTVDCSGDDPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NON=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Characteristics and Properties

Chemical Identity and Structure

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) possesses the following properties:

  • Molecular Formula: C6H11N3O
  • Molecular Weight: 141.17 g/mol
  • Alternative Names: Ethyl-(4-methyl-furazan-3-ylmethyl)-amine, N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine
  • Structure: Contains a 1,2,5-oxadiazole core with a methyl group at position 4 and an ethylamine moiety linked through a methylene bridge

The compound's structure features the characteristic five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom arranged in a 1,2,5 pattern. This arrangement contributes to the compound's unique chemical reactivity and potential applications.

Physical Properties

While specific physical properties for this exact compound are limited in the literature, typical 1,2,5-oxadiazole derivatives with similar substituents generally exhibit:

  • Appearance: Colorless to pale yellow liquid or low-melting solid
  • Solubility: Soluble in common organic solvents (ethanol, acetone, dichloromethane)
  • Stability: Relatively stable under standard conditions but sensitive to strong oxidizing and reducing agents

General Synthetic Approaches for 1,2,5-Oxadiazole Derivatives

Formation of the Oxadiazole Ring

The synthesis of the core 1,2,5-oxadiazole structure typically follows one of several established routes that can be adapted for preparing the target compound:

Cyclization of Dioximes

This classical approach involves the cyclization of appropriate α-dioxime compounds:

  • Preparation of α-diketone compounds
  • Conversion to dioximes using hydroxylamine
  • Cyclization using dehydrating agents (typically thionyl chloride or phosphorus oxychloride)
Oxidative Cyclization of Amidoximes

This method involves:

  • Preparation of appropriate amidoximes from nitriles or amides
  • Oxidative cyclization using oxidizing agents such as lead tetraacetate, iodine, or manganese dioxide

Specific Preparation Methods for this compound

Method 1: Nucleophilic Substitution Approach

This method involves the reaction of a halomethyl-substituted oxadiazole with ethylamine and represents one of the most direct routes to the target compound.

Reagents and Materials
  • 3-(Chloromethyl or bromomethyl)-4-methyl-1,2,5-oxadiazole
  • Ethylamine (2-3 equivalents)
  • Base: Potassium carbonate, triethylamine, or sodium hydroxide
  • Solvent: DMF, acetonitrile, or THF
  • Optional catalysts: Potassium iodide or crown ethers
Reaction Procedure
  • Dissolve 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq) in the selected solvent
  • Add the base (1.5-2.0 eq) to the solution
  • Add ethylamine (2.0-3.0 eq) dropwise at controlled temperature (0-10°C)
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours
  • Monitor reaction progress by TLC until completion
  • Quench with water and extract with an appropriate organic solvent
  • Purify the product using column chromatography or recrystallization

This procedure is analogous to methods used for similar oxadiazole derivatives as described in the literature for functionalized oxadiazole compounds.

Method 2: Reductive Amination Approach

This method involves the reductive amination of an oxadiazole aldehyde with ethylamine, offering a versatile alternative route.

Reagents and Materials
  • 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
  • Ethylamine
  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
  • Solvent: 1,2-Dichloroethane (DCE) or methanol
  • Acetic acid (catalytic amount)
Reaction Procedure
  • Combine 4-methyl-1,2,5-oxadiazole-3-carbaldehyde (1.0 eq) and ethylamine (1.2-1.5 eq) in the solvent with catalytic acetic acid
  • Stir at room temperature for 1-2 hours to form the imine intermediate
  • Add the reducing agent (1.5-2.0 eq) in portions while maintaining temperature below 25°C
  • Continue stirring overnight (12-24 hours)
  • Quench with saturated sodium bicarbonate solution
  • Extract with ethyl acetate or dichloromethane
  • Purify by column chromatography

This procedure follows similar methodology to that described for the preparation of related amine-functionalized heterocycles in patents and scientific literature.

Method 3: From Oxadiazole Carboxylic Acid Derivatives

This method involves the conversion of oxadiazole carboxylic acid derivatives to the target amine.

Reagents and Materials
  • 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
  • Coupling reagents: Carbonyldiimidazole (CDI), HATU, or DCC
  • Ethylamine
  • Reducing agent: Lithium aluminum hydride (LiAlH₄) or borane-THF complex
  • Solvents: THF, dichloromethane
Reaction Procedure
  • Activate 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) using coupling reagents (1.1 eq) in appropriate solvent
  • React with ethylamine (1.2-1.5 eq) to form the amide intermediate
  • Isolate the amide intermediate if necessary
  • Reduce the amide using LiAlH₄ (2.0 eq) or borane-THF (2.0 eq) in THF at controlled temperature
  • Carefully quench the reaction and work up
  • Purify the product using appropriate methods

Reaction Conditions and Optimization Parameters

Critical Reaction Parameters

Table 1: Optimal Reaction Conditions for Synthesis of this compound

Method Solvent Temperature (°C) Reaction Time (h) Catalyst/Base Expected Yield (%) Ref.
Nucleophilic Substitution DMF 60-80 4-6 K₂CO₃ 65-75
Nucleophilic Substitution Acetonitrile 40-60 6-8 Triethylamine 60-70
Reductive Amination DCE 20-25 12-24 NaBH(OAc)₃ 70-85
Reductive Amination Methanol 0-25 6-12 NaBH₃CN 65-75
Carboxylic Acid Reduction THF -78 to RT 24-48 LiAlH₄ 50-60

Factors Affecting Yield and Purity

Several factors significantly impact the success of these synthetic routes:

  • Temperature control : Critical for selectivity, particularly during reduction steps
  • Reaction time : Extended times may lead to decomposition or side reactions
  • Reagent quality : Freshly prepared or high-purity reagents improve outcomes
  • Water content : Anhydrous conditions are essential for many of these transformations
  • Order of addition : Particularly important for reactive intermediates

Starting Material Preparation

Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

This key intermediate can be prepared following procedures adapted from those reported for similar compounds:

From 4-Methyl-1,2,5-oxadiazole-3-methanol

Reagents:

  • 4-Methyl-1,2,5-oxadiazole-3-methanol
  • Thionyl chloride or phosphorus oxychloride
  • Solvent: Dichloromethane or benzene
  • Base: Pyridine (catalytic)

Procedure:

  • Dissolve the alcohol in the solvent
  • Cool to 0-5°C and add base
  • Add chlorinating agent dropwise
  • Warm to room temperature and stir for 2-3 hours
  • Quench carefully and isolate the product

Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

This aldehyde intermediate is crucial for the reductive amination route and can be prepared by oxidation of the corresponding alcohol:

Oxidation Method

Reagents:

  • 4-Methyl-1,2,5-oxadiazole-3-methanol
  • Oxidizing agent: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Dess-Martin periodinane
  • Solvent: Dichloromethane

Procedure:

  • Dissolve the alcohol in dichloromethane
  • Add the oxidizing agent at 0-5°C
  • Stir at room temperature until completion (typically 2-4 hours)
  • Filter through Celite or work up as appropriate
  • Purify the aldehyde by column chromatography

Scale-up and Industrial Production Considerations

Process Selection Criteria

Table 2: Comparison of Synthetic Routes for Industrial Production

Parameter Nucleophilic Substitution Reductive Amination Carboxylic Acid Reduction
Raw Material Cost Moderate Moderate-High High
Number of Steps 2-3 3-4 4-5
Overall Yield 60-70% 65-75% 40-50%
Equipment Requirements Standard Standard Specialized
Safety Concerns Moderate Moderate High
Scalability Excellent Good Moderate
Waste Generation Moderate Moderate High

Process Optimization Parameters

Table 3: Process Parameters for Industrial-Scale Production

Parameter Recommended Range Monitoring Method Impact on Process
Temperature 50-70°C Internal thermocouples Critical for reaction rate and selectivity
Pressure 1-2 bar Pressure transducers Maintains ethylamine in solution
Agitation 60-80 rpm Torque measurement Ensures uniform mixing
pH 8-9 pH probe Maintains basic conditions
Reaction Time 4-8 hours HPLC monitoring Optimizes conversion while minimizing degradation
Concentration 0.5-1.0 M In-process sampling Affects reaction rate and selectivity

Purification and Isolation Techniques

Laboratory-Scale Purification

For research quantities, the following techniques are most effective:

Chromatographic Purification
  • Stationary phase : Silica gel or alumina
  • Mobile phase : Ethyl acetate/hexane gradients (typically 20-40%) or dichloromethane/methanol gradients (1-5%)
  • Detection : UV visualization or staining with appropriate reagents
  • Expected recovery : 85-95% of crude product
Crystallization Techniques

For compounds that readily form crystals:

  • Solvent systems : Ethanol/water, acetone/hexane, or ethyl acetate/petroleum ether
  • Procedure : Dissolve in minimum volume of hot solvent, cool slowly, filter and wash crystals
  • Expected recovery : 70-85% with >98% purity

Industrial-Scale Purification

For larger quantities, more economical approaches are preferred:

Extraction and Washing
  • Acid-base extraction : Utilize the amine functionality for purification

    • Extract into aqueous acid (pH 2-3)
    • Wash organic impurities from acidic aqueous phase
    • Basify (pH 9-10) and extract product into organic solvent
  • Selective crystallization : Often more economical than chromatography

    • Identify optimal solvent combinations from laboratory studies
    • Control nucleation and crystal growth parameters
    • Implement continuous crystallization where appropriate

Analytical Methods for Characterization

Spectroscopic Analysis

Table 4: Expected Spectroscopic Data for this compound

Technique Expected Key Features Purpose
¹H NMR Signals at δ ~2.5 (methyl), ~3.8-4.0 (methylene), ~2.6-2.8 (ethyl CH₂), ~1.0-1.2 (ethyl CH₃) ppm Structural confirmation
¹³C NMR Signals for oxadiazole carbons (~150-165 ppm), methyl (~10-15 ppm), methylene and ethyl carbons (~40-50 ppm) Carbon framework verification
IR Bands for C=N (~1600-1650 cm⁻¹), C-O-N (oxadiazole ring, ~1200-1250 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹) Functional group confirmation
MS Molecular ion peak at m/z 141, fragment peaks at m/z 112 (loss of ethyl), 98 (loss of amine) Molecular weight and fragmentation pattern

Chromatographic Analysis

For purity determination and quality control:

  • HPLC conditions : C18 reversed-phase column, gradient elution with acetonitrile/water with 0.1% formic acid
  • GC conditions : For volatile derivatives, DB-5 or similar column, temperature program from 80-250°C
  • TLC systems : Silica plates with ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1)
  • Expected purity standard : >98% for research applications, >99.5% for pharmaceutical applications

Physical Property Analysis

For complete characterization:

  • Melting/boiling point determination : Expected range based on similar compounds
  • Refractive index : Typical value expected around 1.48-1.52
  • Elemental analysis : Should match calculated values: C (51.05%), H (7.85%), N (29.77%), O (11.33%)

Chemical Reactions Analysis

Types of Reactions

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine as an anticancer agent. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of oxadiazole for their anticancer properties. Among these, compounds similar to this compound demonstrated notable activity against human cancer cell lines, with growth inhibition percentages reaching up to 86% in specific assays .

CompoundCell LineGrowth Inhibition (%)
This compoundSNB-1986.61
Similar DerivativeOVCAR-885.26
Similar DerivativeNCI-H4075.99

Drug Design and Development

The oxadiazole ring system is recognized for its versatility in drug design. Compounds featuring this moiety have been investigated for their ability to modulate biological pathways relevant to disease treatment.

Biological Activities

In addition to anticancer properties, this compound has shown promise in other biological activities:

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring enhances this activity .

Neuroprotective Effects

Some studies have suggested potential neuroprotective effects of oxadiazole compounds in models of neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,5-Oxadiazole Derivatives

a) N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS 588730-16-9)
  • Molecular Formula : C₅H₉N₃O
  • Key Differences :
    • Substituent: Methylamine (-CH₂NHCH₃) instead of ethylamine (-CH₂NHCH₂CH₃).
    • Impact: Reduced steric bulk and lower lipophilicity compared to the target compound.
  • Application : Marketed as a medical intermediate, suggesting utility in pharmaceutical synthesis .
b) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
  • Molecular Formula : C₇H₁₀N₄O
  • Key Differences: Substituents: Pyrrole ring at position 4 and an amine (-NH₂) at position 3.
  • Synthesis : NMR and mass spectrometry data confirm structural integrity, but pharmacological applications are unspecified .

Heterocyclic Variants: Thiazole vs. Oxadiazole

a) N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine Oxalate Hydrate
  • Molecular Formula : C₉H₁₆N₂O₅S
  • Key Differences :
    • Heterocycle: 1,3-Thiazole replaces 1,2,5-oxadiazole.
    • Substituent: Ethylamine chain with oxalate counterion.
    • Impact: Thiazoles, containing sulfur, exhibit distinct electronic profiles (e.g., greater polarizability) compared to oxygen/nitrogen-rich oxadiazoles. This may alter solubility and receptor-binding interactions .

Complex Pharmacophores Incorporating the Oxadiazole Motif

a) 3-(2,4-Dimethylbenzoyl)-9-methoxy-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-7-oxo-...carboxamide
  • Structure : A pyrido-diazepine-carboxamide scaffold with the oxadiazolemethyl group.
  • Key Insight : The oxadiazole unit here serves as a substituent in a larger pharmacophore, likely contributing to metabolic stability or target affinity. This highlights the versatility of the 4-methyl-1,2,5-oxadiazole fragment in drug design .

Comparative Analysis Table

Compound Name Molecular Formula Heterocycle Substituent(s) Key Properties/Applications Reference
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine C₆H₁₁N₃O 1,2,5-Oxadiazole Ethylamine (-CH₂NHCH₂CH₃) Potential medical intermediate -
N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine C₅H₉N₃O 1,2,5-Oxadiazole Methylamine (-CH₂NHCH₃) Confirmed medical intermediate
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₇H₁₀N₄O 1,2,5-Oxadiazole Pyrrole, amine (-NH₂) Synthetic focus; unconfirmed applications
N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate C₉H₁₆N₂O₅S 1,3-Thiazole Ethylamine, oxalate Thiazole-specific interactions
Complex diazepine-carboxamide derivative C₂₃H₂₈N₆O₅ 1,2,5-Oxadiazole Diazepine-carboxamide + oxadiazole Pharmacophore stability enhancement

Biological Activity

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article examines its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11N3OC_6H_{11}N_3O and a molecular weight of approximately 141.17 g/mol. The compound contains a 4-methyl-1,2,5-oxadiazole ring attached to an ethanamine moiety, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-methyl-1,2,5-oxadiazole and ethanamine derivatives.
  • Reaction Conditions : Commonly performed via O-alkylation using reagents like 2-chloroethanamine in the presence of bases (e.g., potassium carbonate) and solvents such as dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity. For instance, studies have shown that similar oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study evaluating various oxadiazole derivatives reported that compounds with similar structures demonstrated cytotoxic effects against multiple cancer cell lines. The IC50 values for these compounds ranged significantly, indicating varying potency levels depending on structural modifications.

CompoundIC50 (µM)Cell Line
Compound A9.4A549 (Lung)
Compound B12.7MCF7 (Breast)
N-(4-Methyl...)TBDTBD

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could also act as a modulator for various receptors involved in signaling pathways relevant to disease processes.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in therapeutic applications:

  • Antimicrobial Study : A recent investigation into oxadiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, with N-(4-Methyl...) showing promising results in preliminary assays.
  • Anticancer Research : In vitro studies revealed that N-(4-Methyl...) exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, and how can purity be optimized?

  • Methodological Answer :

  • Route 1 : Reductive amination of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde with ethanamine, using sodium cyanoborohydride in methanol at pH 5–5. Purify via column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity .
  • Route 2 : Nucleophilic substitution of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole with excess ethanamine in THF under reflux. Isolate the product by crystallization (ethanol/water) .
  • Key Characterization : Confirm structure via ¹H NMR (DMSO-d₆, δ 2.2–2.5 ppm for N-CH₂; δ 6.8–7.1 ppm for oxadiazole protons) and LC-MS (m/z calculated: 169.2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹³C NMR to resolve ambiguity in methylene group assignments (e.g., oxadiazole C-3 vs. ethanamine N-CH₂). Compare with oxadiazole derivatives in literature .
  • UV-Vis : Measure λmax in ethanol (expected range: 250–260 nm due to π→π* transitions in the oxadiazole ring) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer :

  • Store as a crystalline solid at -20°C under inert gas (argon) to prevent oxidation. Stability studies on analogous oxadiazole derivatives show ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the 1,2,5-oxadiazole ring in catalytic applications?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental cyclovoltammetry data .
  • Validate predictions via kinetic studies (e.g., reaction with electrophiles like methyl iodide), monitoring by ¹H NMR .

Q. How should researchers resolve contradictory NMR data arising from tautomerism in the oxadiazole moiety?

  • Methodological Answer :

  • Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe dynamic equilibria. Assign tautomers using 2D NOESY to detect spatial proximity of protons .
  • Compare with X-ray crystallography data (if available) to confirm dominant tautomeric form .

Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer solutions (pH 7.4, 25°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat synthesis under inert conditions (glovebox) to exclude oxygen/moisture interference .
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-reduced amines or dimerization artifacts) .

Key Methodological Recommendations

  • Synthesis : Prioritize reductive amination for scalability but optimize solvent systems (e.g., switch from methanol to acetonitrile) to improve yields .
  • Characterization : Combine NMR with X-ray crystallography to resolve structural ambiguities in heterocyclic systems .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm purity and identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.